4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole (CAS 613225-70-0) is a synthetic 1,2,4-triazole derivative with a molecular formula of C20H14ClFN4S and a molecular weight of 396.9 g/mol. The compound features a tetrasubstituted triazole core with a 4-chlorophenyl group at the N4 position, a 2-fluorobenzylthio moiety at the C3 position, and a 4-pyridyl substituent at the C5 position.

Molecular Formula C20H14ClFN4S
Molecular Weight 396.9 g/mol
Cat. No. B12032515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole
Molecular FormulaC20H14ClFN4S
Molecular Weight396.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F
InChIInChI=1S/C20H14ClFN4S/c21-16-5-7-17(8-6-16)26-19(14-9-11-23-12-10-14)24-25-20(26)27-13-15-3-1-2-4-18(15)22/h1-12H,13H2
InChIKeyLWHAENOEOUMOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole: Structural Identity and Procurement Specifications


4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole (CAS 613225-70-0) is a synthetic 1,2,4-triazole derivative with a molecular formula of C20H14ClFN4S and a molecular weight of 396.9 g/mol . The compound features a tetrasubstituted triazole core with a 4-chlorophenyl group at the N4 position, a 2-fluorobenzylthio moiety at the C3 position, and a 4-pyridyl substituent at the C5 position [1]. Commercially available at 95% purity with long-term storage recommended in cool, dry conditions, this compound serves as a research tool for structure-activity relationship (SAR) studies within the triazole chemical space .

Why Structural Analogs Cannot Substitute for 4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole in Research Applications


The 1,2,4-triazole scaffold supports diverse substitution patterns, but even minor positional alterations can drastically change molecular recognition, physicochemical properties, and biological activity [1]. This compound occupies a distinct chemical space defined by the simultaneous presence of three aromatic systems: a 4-chlorophenyl group at N4, a 2-fluorobenzylthio ether at C3, and a 4-pyridyl ring at C5. Closely related regioisomers such as WAY-604439 (CAS 521281-98-1) reposition the chlorine and fluorine atoms onto a single benzyl ring while replacing the 4-chlorophenyl with an unsubstituted phenyl group, altering both steric and electronic profiles at critical binding interfaces. The 2-fluorobenzylthio group provides a specific hydrogen bond acceptor pattern and metabolic stability profile that differs from the 2-chlorobenzyl analog (CAS 613226-02-1) or the free thiol derivative (CAS 74270-76-1). These structural features are non-interchangeable in SAR studies, as each substituent contributes uniquely to the compound's overall pharmacophore [2].

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole Versus Closest Analogs


Regioisomeric Differentiation: Target Compound vs. WAY-604439 in Substituent Distribution and Calculated Physicochemical Properties

The target compound and WAY-604439 share the identical molecular formula C20H14ClFN4S (MW 396.87–396.9), yet differ fundamentally in substituent distribution: the target compound places 4-chlorophenyl at N4 and 2-fluorobenzylthio at C3, whereas WAY-604439 places unsubstituted phenyl at N4 and 2-chloro-6-fluorobenzylthio at C5 [1]. The target compound has a calculated XLogP3 of 4.7, while WAY-604439 exhibits a different SMILES-based connectivity that yields distinct hydrogen bond acceptor and donor profiles. The topological polar surface area (TPSA) is 68.9 Ų for the target compound, with 5 hydrogen bond acceptors and 0 hydrogen bond donors [1]. The repositioning of chlorine from the N4-phenyl to the benzylthio ring in WAY-604439 alters the electronic distribution and steric accessibility of the pyridyl nitrogen, which is critical for coordination interactions with biological targets.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Halogen-Dependent Differentiation: 2-Fluorobenzylthio (Target) vs. 2-Chlorobenzylthio Analog (CAS 613226-02-1)

The target compound contains a 2-fluorobenzylthio moiety, whereas the direct halogen-exchange analog (CAS 613226-02-1) substitutes the fluorine with chlorine on the benzylthio ring . Fluorine substitution at the ortho position of the benzyl ring increases the electronegativity of the aromatic system, alters the C–F bond dipole relative to C–Cl, and enhances metabolic stability by blocking cytochrome P450-mediated hydroxylation at the ortho site [1]. The fluorine atom serves as a weak hydrogen bond acceptor, whereas chlorine is a halogen bond donor under appropriate geometric conditions. These differences are quantifiable: the C–F bond dissociation energy is approximately 130 kcal/mol vs. 95 kcal/mol for C–Cl, translating to differential metabolic lability [1]. The calculated logP difference between 2-fluorobenzyl and 2-chlorobenzyl derivatives is estimated at approximately 0.3–0.5 log units based on fragment-based substituent constants (πF = 0.14 vs. πCl = 0.71 for aromatic substitution).

Halogen Bonding Metabolic Stability Medicinal Chemistry

Thioether vs. Free Thiol: Structural Stability Differentiation from 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

The target compound incorporates a methylthio (–SCH2–) linkage, whereas the related intermediate 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 74270-76-1) bears a free thiol (–SH) group at the equivalent position [1]. Free thiols are susceptible to oxidative dimerization to disulfides under ambient atmospheric conditions, with typical thiol oxidation half-lives ranging from hours to days in aerobic aqueous buffers. The methylthio ether is redox-inert under standard laboratory handling and storage conditions, providing indefinite shelf stability when stored as recommended (cool, dry place) . This stability difference is critical for reproducible biological assay results: thiol-containing compounds may generate variable concentrations of active species due to oxidation during DMSO stock solution preparation or assay incubation. The thioether also eliminates the nucleophilic reactivity of the thiol, preventing unintended covalent adduct formation with electrophilic assay components or protein cysteine residues.

Chemical Stability Redox Chemistry Compound Handling

Triazole Core Substitution Pattern: N4-Aryl vs. N1/N2-Alkyl Analogs and Impact on Kinase Binding Topology

The target compound features an N4-(4-chlorophenyl) substitution on the 1,2,4-triazole ring, which orients the chlorophenyl group perpendicular to the triazole plane. This geometry is distinct from N1- or N2-substituted triazole analogs that are more commonly explored in kinase inhibitor programs [1]. The 1,2,4-triazole scaffold with N4-aryl substitution can function as a bioisostere of the amide or urea linkage found in type II kinase inhibitors that bind the DFG-out conformation. The combination of the N4-chlorophenyl group (dihedral angle ~71.82° relative to the triazole ring in the crystallographically characterized 3-phenyl analog) [2] with the 5-(4-pyridyl) moiety creates a distinct angular geometry between the terminal aromatic rings, differing from N1-alkyl-triazole analogs where the triazole ring presents a different vector angle to substituents. This geometric specificity determines compatibility with particular kinase hinge-binding motifs and allosteric pockets.

Kinase Inhibition Type II Kinase Binder DFG-out Conformation

Recommended Research Application Scenarios for 4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole Based on Evidence Profile


Regioisomer-Specific Kinase Profiling: Differentiating Target Engagement from WAY-604439 Background

Researchers investigating kinase inhibition by triazole-based scaffolds should procure this compound alongside WAY-604439 (CAS 521281-98-1) as a matched regioisomeric pair. Because the two compounds share the identical molecular formula but differ in chlorine/fluorine substitution topology, differential activity in kinase panels can reveal which binding site features discriminate between the N4-(4-chlorophenyl)/C3-(2-fluorobenzylthio) and N4-phenyl/C5-(2-chloro-6-fluorobenzylthio) pharmacophores. This approach is particularly relevant for FMS, DDR1, and DDR2 kinase targets where triazole-based inhibitors have demonstrated nanomolar potency [1]. The calculated XLogP3 of 4.7 and TPSA of 68.9 Ų for this compound provide a baseline for correlating physicochemical properties with kinase selectivity profiles .

Fluorine-Probe SAR Studies: Metabolic Stability Comparison vs. 2-Chlorobenzylthio Analog

This compound enables direct fluorine-versus-chlorine SAR studies when tested alongside the 2-chlorobenzylthio analog (CAS 613226-02-1). The C–F bond at the ortho position of the benzylthio ring provides a metabolic blockade that is absent in the chloro analog, making this pair suitable for comparative microsomal stability assays (human or mouse liver microsomes). Differential half-life (t½) and intrinsic clearance (CLint) values between the two compounds can quantify the metabolic advantage conferred by fluorine substitution, generating actionable data for lead optimization programs in medicinal chemistry [1].

Stable Tool Compound for High-Throughput Screening Libraries

The methylthio ether functional group provides redox stability superior to free thiol analogs such as CAS 74270-76-1, making this compound suitable for incorporation into long-term HTS compound collections. Unlike thiol-containing triazoles that require inert atmosphere handling and fresh DMSO stock preparation to avoid disulfide formation, this compound can be stored under standard conditions (cool, dry place) and maintains consistent concentration in DMSO stocks over extended screening campaigns [1]. This stability characteristic reduces false-negative rates arising from compound degradation in HTS workflows.

Crystallography and Computational Docking Template for N4-Aryl Triazole Series

Based on the crystallographically characterized 3-phenyl analog, the N4-(4-chlorophenyl) substitution orients the aryl ring at a dihedral angle of approximately 71.82° relative to the triazole core [1]. This compound can serve as a co-crystallization ligand or computational docking template for structure-based drug design targeting enzymes with deep hydrophobic pockets adjacent to the ATP-binding site. The 4-pyridyl moiety provides a hydrogen bond acceptor for hinge region interactions, while the 2-fluorobenzylthio group explores a vector distinct from the 5-position substituent. The combination of three differentially functionalized aromatic rings makes this compound a versatile scaffold for fragment growth and optimization studies.

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